

Spectroscopic Profile of 3-Amino-5-methylpyridine-2-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-5-methylpyridine-2-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Amino-5-methylpyridine-2-carbonitrile** (CAS No. 1001635-30-8). This document includes tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. This information is intended to support research and development activities involving this compound, which serves as a versatile reactant in the synthesis of various heterocyclic compounds, including potential therapeutics. For instance, it is used in preparing orally bioavailable chemokine receptor 9 (CCR9) antagonists for treating inflammatory bowel disease^[1].

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Amino-5-methylpyridine-2-carbonitrile**.

Table 1: Infrared (IR) Spectroscopy Data^[1]

Wavenumber (cm ⁻¹)	Assignment
3404	N-H stretching (amine)
2216	C≡N stretching (nitrile)
1600	C=C stretching (aromatic)
1465	C-H bending (methyl)
1339	C-N stretching
1230	C-H in-plane bending
858	C-H out-of-plane bending
739	C-H out-of-plane bending

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
2.34	Singlet	3H	CH ₃	-
4.37	Broad Singlet	2H	NH ₂	-
6.93	Doublet	1H	Aromatic CH	2.4
7.93	Doublet	1H	Aromatic CH	2.4

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (101 MHz, CDCl₃)[1]

Chemical Shift (δ , ppm)	Assignment
28.7	CH ₃
114.9	Aromatic CH
116.3	CN (nitrile)
122.6	Aromatic CH
138.6	Aromatic Cq
142.2	Aromatic CH
146.3	Aromatic Cq

Table 4: Mass Spectrometry Data

While a specific experimental mass spectrum for **3-Amino-5-methylpyridine-2-carbonitrile** was not found in the available literature, the molecular weight can be calculated from its chemical formula, C₇H₇N₃.

Parameter	Value
Molecular Formula	C ₇ H ₇ N ₃
Molecular Weight	133.15 g/mol
Exact Mass	133.06400 Da

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **3-Amino-5-methylpyridine-2-carbonitrile**.

Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile[1]

Under an argon atmosphere, 1.0 g (7 mmol, 1 equivalent) of 2-chloro-5-methylpyridin-3-amine is dissolved in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 20 mL reaction vessel. To this solution, 821 mg (7 mmol, 1 equivalent) of zinc cyanide (Zn(CN)₂) is added. The

reaction system is degassed for 10 minutes, followed by the addition of 405 mg (0.35 mmol, 0.05 equivalents) of tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$). The reaction mixture is then heated to 105 °C and stirred at this temperature for 20 hours.

Upon completion, the mixture is filtered through diatomaceous earth, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2/8, v/v) to yield the white solid target product.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the diamond crystal, and the spectrum was recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the ^1H and ^{13}C NMR spectra, the sample was dissolved in deuterated chloroform (CDCl_3). The spectra were recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

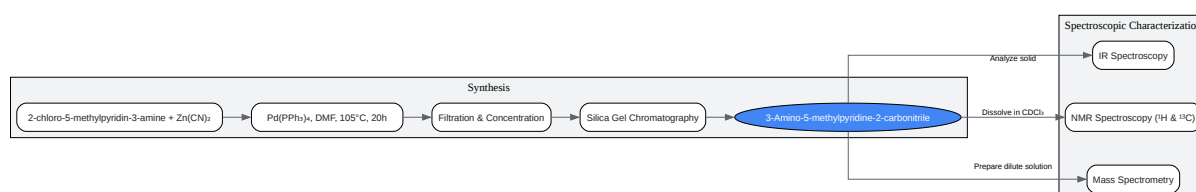
Mass Spectrometry (General Protocol)

A general procedure for obtaining the mass spectrum of a small organic molecule like **3-Amino-5-methylpyridine-2-carbonitrile** using electrospray ionization (ESI) is as follows:

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** The analysis is performed on a mass spectrometer equipped with an ESI source.
- **Data Acquisition:** The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. The data is collected and processed to generate the mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of **3-Amino-5-methylpyridine-2-carbonitrile** to its spectroscopic characterization.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of the target compound.

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References

- 1. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]
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